molecular formula C12H17ClN4O B15064810 2-Chloro-N-(1-(3-methylpyrazin-2-yl)piperidin-3-yl)acetamide

2-Chloro-N-(1-(3-methylpyrazin-2-yl)piperidin-3-yl)acetamide

Cat. No.: B15064810
M. Wt: 268.74 g/mol
InChI Key: VABHPVARSCIYTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-(3-methylpyrazin-2-yl)piperidin-3-yl)acetamide involves several steps. One common method includes the reaction of 3-methylpyrazine with piperidine, followed by chlorination and acylation to form the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and reagents like thionyl chloride for chlorination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-(3-methylpyrazin-2-yl)piperidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Chloro-N-(1-(3-methylpyrazin-2-yl)piperidin-3-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-(3-methylpyrazin-2-yl)piperidin-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(1-(3-methylpyrazin-2-yl)piperidin-3-yl)acetamide:

    Other Piperidine Derivatives: Compounds with similar piperidine structures but different functional groups.

    Other Pyrazine Derivatives: Compounds with similar pyrazine structures but different functional groups.

Uniqueness

This compound is unique due to its specific combination of piperidine and pyrazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H17ClN4O

Molecular Weight

268.74 g/mol

IUPAC Name

2-chloro-N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]acetamide

InChI

InChI=1S/C12H17ClN4O/c1-9-12(15-5-4-14-9)17-6-2-3-10(8-17)16-11(18)7-13/h4-5,10H,2-3,6-8H2,1H3,(H,16,18)

InChI Key

VABHPVARSCIYTG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1N2CCCC(C2)NC(=O)CCl

Origin of Product

United States

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